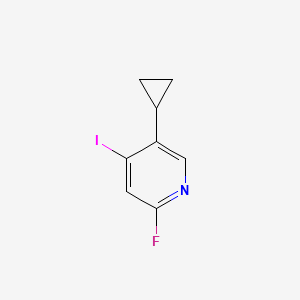
5-Cyclopropyl-2-Fluor-4-Iodpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-fluoro-4-iodopyridine is a pyridine derivative that has garnered attention in various fields of research and industry due to its unique physical and chemical properties. The compound’s molecular formula is C8H7FIN, and it has a molecular weight of 263.054
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2-fluoro-4-iodopyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a valuable tool in the study of enzyme mechanisms and receptor binding.
Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-cancer agents and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
Mode of Action
As a pyridine derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, π-π stacking, and halogen bonding, due to the presence of fluorine and iodine atoms. The cyclopropyl group may also contribute to its binding affinity and selectivity .
Vorbereitungsmethoden
The synthesis of 5-Cyclopropyl-2-fluoro-4-iodopyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropyl-2-fluoro-3-iodopyridine with lithium diisopropylamide in tetrahydrofuran at -75°C for 3.5 hours, followed by the addition of water at room temperature for 1 hour . This method ensures the selective introduction of the iodine atom at the desired position on the pyridine ring.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature and reagent concentrations to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Cyclopropyl-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-2-fluoro-4-iodopyridine can be compared with other similar compounds, such as:
5-Cyclopropyl-2-fluoro-3-iodopyridine: Similar in structure but with the iodine atom at a different position, affecting its reactivity and applications.
5-Chloro-2-fluoro-4-iodopyridine: The chlorine atom provides different electronic effects compared to the cyclopropyl group, leading to variations in chemical behavior.
2-Fluoro-4-iodopyridine: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
The uniqueness of 5-Cyclopropyl-2-fluoro-4-iodopyridine lies in its combination of substituents, which imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-fluoro-4-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FIN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWTPNPVSSCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














